(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-5-7-16(8-6-15)13-20-21(25)17-9-10-19(24)18(22(17)26-20)14-23-11-3-2-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWTSYLTKULGA-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. These derivatives have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core, a piperidine moiety, and a substituted benzylidene group. Its molecular formula is , with a molecular weight of 350.40 g/mol. The presence of hydroxyl and piperidine groups is significant for its biological activity.
Cytotoxic Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies on related benzofuran derivatives have shown selective toxicity towards malignant cells while sparing normal cells. The cytotoxic effects are often quantified using the half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity Data of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| (Z)-6-hydroxy-2-(4-methylbenzylidene)... | MCF-7 | 12.5 | 5.0 |
| (E)-6-hydroxy-2-(4-methoxybenzylidene)... | A549 | 15.0 | 4.5 |
| 3,5-bis(benzylidene)piperidin-4-one | HL-60 | 8.0 | 6.0 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies suggest that these derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Key Signaling Pathways : There is evidence that these compounds can inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells compared to untreated controls, with an observed IC50 value indicating strong potency.
- Synergistic Effects with Chemotherapy : In combination studies with doxorubicin, this compound showed enhanced cytotoxic effects, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment.
- Neuroprotective Properties : Preliminary investigations have indicated neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzylidene-piperidinone derivatives demonstrated selective toxicity towards malignant cells while sparing normal cells. The cytotoxicity was primarily attributed to the structural features that enhance interaction with cellular targets, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds of this class have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that these derivatives can inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthesis pathway includes:
- Formation of Benzofuran Derivative : The initial step often involves the condensation of appropriate aldehydes with 4-piperidone, leading to the formation of the benzofuran core.
- Aldol Condensation : Subsequent reactions may involve aldol-type condensation with substituted benzaldehydes to introduce the benzylidene moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.
Cancer Treatment
The potential application of this compound as an anticancer agent is particularly promising. Its ability to induce apoptosis in cancer cells suggests that it could be developed into a novel therapeutic agent for cancer treatment.
Neurological Disorders
Given the structural similarities with other compounds known for neuroprotective effects, there is potential for exploring its application in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that similar compounds can inhibit enzymes involved in neurodegeneration .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one with structurally related benzofuran derivatives documented in the literature.
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity and Bioavailability: The 4-methylbenzylidene group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., 3-hydroxy-4-methoxybenzylidene in compound 6y or 4-methoxybenzylidene ). This may influence membrane permeability and pharmacokinetics.
Electronic and Steric Variations: Replacement of the benzylidene aromatic ring with a 2-thienylmethylene group (as in ) introduces sulfur-based electronic effects, which may alter binding interactions in biological targets.
Spectral Characterization :
- Compound 6y demonstrates characteristic ¹H NMR signals for methoxy (δ ~3.80) and hydroxy groups (δ ~11.14), providing a benchmark for verifying substituent patterns in similar compounds.
- The absence of reported melting points for the target compound suggests further experimental characterization is needed.
Biological Activity Gaps: While none of the analogs in the evidence explicitly detail anticancer or anti-inflammatory activity, structurally related benzofuran derivatives are often explored for these properties. For example, organoselenium compounds (e.g., p-XSC in ) demonstrate apoptosis induction, suggesting benzofuran analogs with optimized substituents could share similar mechanisms.
Notes
Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, and activity predictions are speculative.
Synthesis Methods : Analogs like compound 6y were synthesized via condensation (e.g., method C: reacting 6-hydroxybenzofuran-3(2H)-one with substituted benzaldehydes), suggesting a feasible route for the target compound.
Characterization : Standard techniques (¹H/¹³C NMR, IR, MS) are critical for verifying Z-configuration and substituent placement, as exemplified in .
Research Priorities : Future studies should focus on synthesizing the target compound, obtaining spectral data, and evaluating its bioactivity against cancer cell lines or inflammatory markers.
Q & A
Q. Advanced Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reactivity of the aldehyde.
- Base Selection : Compare yields using organic bases (e.g., DBU) versus inorganic bases.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .
How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Q. Basic Techniques :
Q. Advanced Methods :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₃H₂₃NO₄) with <2 ppm error .
What are the key challenges in elucidating the mechanism of action for this compound's reported biological activities?
Q. Basic Challenges :
- Limited target identification due to structural complexity and lack of known binding motifs .
Q. Advanced Methodologies :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down interacting proteins.
- Molecular Dynamics (MD) Simulations : Predict interactions with enzymes (e.g., kinases) or DNA .
- Kinetic Assays : Measure inhibition constants (Kᵢ) for hypothesized targets like topoisomerase II .
How can contradictory data in biological activity studies be systematically addressed?
Q. Basic Steps :
- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) across labs.
Q. Advanced Approaches :
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .
- Meta-Analysis : Compare datasets across studies to identify variables (e.g., cell line heterogeneity) causing discrepancies .
What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Q. Basic Modifications :
- Substitution : Introduce electron-withdrawing groups (NO₂, Br) at the 4-methylbenzylidene para-position to enhance electrophilicity .
- Reduction : Hydrogenate the benzylidene double bond to study conformational flexibility .
Q. Advanced Strategies :
- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for solubility optimization .
- Enzymatic Functionalization : Use cytochrome P450 mimics to hydroxylate specific positions .
What analytical techniques are critical for confirming stereochemistry in derivatives?
Q. Advanced Techniques :
- Circular Dichroism (CD) : Detect Cotton effects for chiral centers introduced during derivatization .
- NOESY NMR : Identify spatial proximity between protons (e.g., benzylidene and piperidinyl groups) to confirm Z-configuration .
How can the compound's stability under storage conditions be assessed?
Q. Methodological Framework :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Stability-Indicating HPLC : Monitor degradation products (e.g., oxidized benzofuran or hydrolyzed piperidine) .
What computational methods predict interactions with biological targets?
Q. Advanced Tools :
- Molecular Docking (AutoDock Vina) : Screen against PDB databases to identify potential targets (e.g., COX-2 or β-tubulin) .
- QSAR Models : Use Gaussian-based DFT calculations to correlate substituent effects with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
